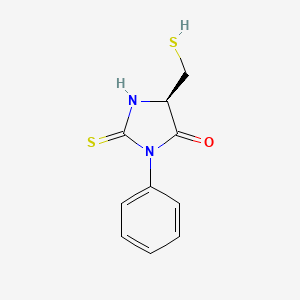
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one typically involves multi-step organic reactions. One common method might include the condensation of a phenyl-substituted amine with a thiocarbonyl compound under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The phenyl group or the sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl ring or sulfur atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Compounds with imidazolidinone structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the compound’s structure and the biological system it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidinones: Other compounds in this class with different substituents.
Thioamides: Compounds with similar sulfur-containing functional groups.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic structures.
Uniqueness
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is unique due to its specific stereochemistry and the presence of both phenyl and sulfur-containing groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51782-70-8 |
|---|---|
Molekularformel |
C10H10N2OS2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
(5R)-3-phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c13-9-8(6-14)11-10(15)12(9)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,11,15)/t8-/m0/s1 |
InChI-Schlüssel |
SYBIURCWIDMROI-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

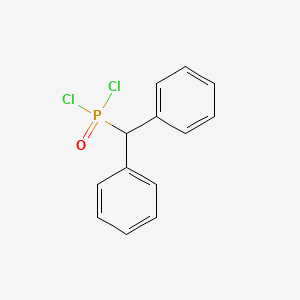

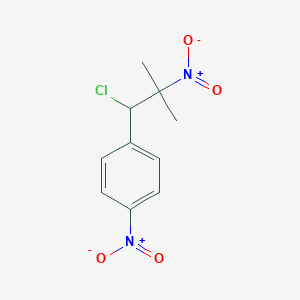
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)

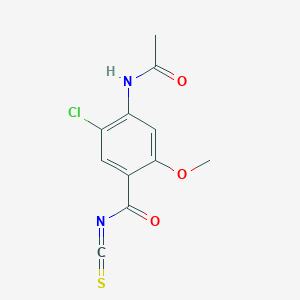
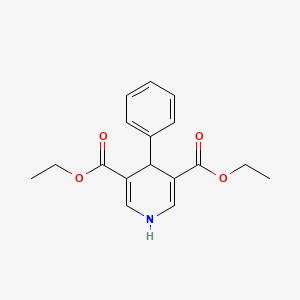
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
